Broxaterol

Overview

Description

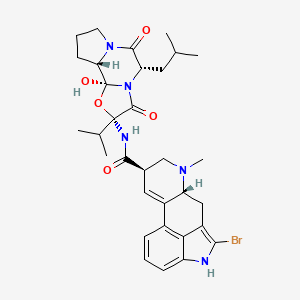

Broxaterol is a chemical compound known for its role as a beta-2 adrenergic receptor agonist. It is primarily used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The compound works by relaxing the smooth muscles in the airways, thereby facilitating easier breathing .

Preparation Methods

The synthesis of Broxaterol involves several steps:

1,3-Dipolar Cycloaddition: The process begins with the 1,3-dipolar cycloaddition between bromonitrile oxide, produced in situ from dibromoformaldoxime, and 3-butyn-2-one.

Selective Alpha-Bromination: The acetyl group of the isoxazole is selectively brominated using pyridinium tribromide, resulting in a bromoketone.

Amination: Finally, the bromoethanol derivative is treated with tert-butylamine to yield this compound.

Chemical Reactions Analysis

Broxaterol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, although detailed information on the oxidation products is limited.

Substitution: The substitution reaction with tert-butylamine is crucial for the final step in the synthesis of this compound.

Scientific Research Applications

Broxaterol has several scientific research applications:

Chemistry: In organic chemistry, this compound is studied for its unique isoxazole structure and its synthesis routes.

Medicine: Clinically, this compound is used to manage respiratory conditions like asthma and COPD.

Mechanism of Action

Broxaterol exerts its effects by targeting beta-2 adrenergic receptors located in the smooth muscle of the airways. Upon binding to these receptors, this compound activates the enzyme adenylate cyclase, which catalyzes the conversion of adenosine triphosphate to cyclic adenosine monophosphate (cAMP). Increased levels of cAMP activate protein kinase A, which phosphorylates myosin light-chain kinase, leading to the relaxation of smooth muscle cells. This results in bronchodilation, reducing airway resistance and facilitating easier breathing . Additionally, this compound has anti-inflammatory properties that help prevent airway hyperresponsiveness .

Comparison with Similar Compounds

Broxaterol is compared with other beta-2 adrenergic receptor agonists such as:

Salbutamol: Both compounds are used as bronchodilators, but this compound has been shown to be more potent in some studies.

Formoterol: Similar to this compound, Formoterol is a long-acting beta-2 agonist used in the treatment of asthma and COPD.

This compound’s unique isoxazole structure and its high potency as a bronchodilator distinguish it from these similar compounds .

Properties

IUPAC Name |

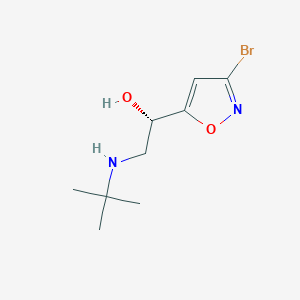

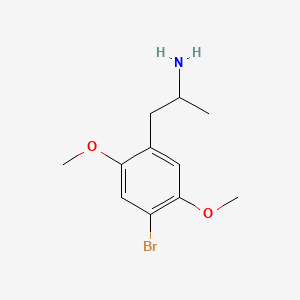

1-(3-bromo-1,2-oxazol-5-yl)-2-(tert-butylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrN2O2/c1-9(2,3)11-5-6(13)7-4-8(10)12-14-7/h4,6,11,13H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBRBWHCVRGURBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=NO1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76596-58-2 (mono-hydrochloride) | |

| Record name | Broxaterol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076596571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20868402 | |

| Record name | 3-Bromo-alpha-(((1,1-dimethylethyl)amino)methyl)isoxazole-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76596-57-1 | |

| Record name | Broxaterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76596-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Broxaterol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076596571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-alpha-(((1,1-dimethylethyl)amino)methyl)isoxazole-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-α-[[(1,1-dimethylethyl)amino]methyl]isoxazole-5-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROXATEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE4IRB4DUC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Broxaterol is a selective β2-adrenergic receptor agonist. [] It binds to β2-adrenergic receptors, primarily found in the lungs, mimicking the effects of endogenous catecholamines like adrenaline. [, , ] This binding leads to the activation of adenylate cyclase, which increases the production of cyclic adenosine monophosphate (cAMP). [] Elevated cAMP levels relax bronchial smooth muscle, resulting in bronchodilation and improved airflow. [, , , ]

A: While this compound demonstrates high selectivity for β2-adrenergic receptors, it can activate β1-adrenergic receptors at higher concentrations. [, , ] This activation can lead to cardiovascular effects like increased heart rate and blood pressure. [, , ]

A: In addition to its bronchodilatory effects, this compound has shown an inhibitory effect on the release of asthmogenic mediators both in vitro and in vivo. [] This suggests a potential anti-inflammatory role for the drug.

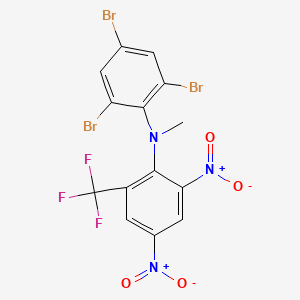

A: this compound is a 1-(3-substituted-5-isoxazolyl)-2-alkylaminoethanol derivative. [] Its chemical name is 1-(3-bromo-5-isoxazolyl)-2-tert-butylaminoethanol hydrochloride. []

A: The molecular formula of this compound hydrochloride is C11H17BrN2O2 · HCl, and its molecular weight is 324.64 g/mol. []

ANone: The provided research focuses on the pharmacological and pharmacokinetic properties of this compound. Further investigations are needed to assess its material compatibility and stability for broader applications.

A: this compound is a β2-adrenergic receptor agonist and does not possess inherent catalytic properties. [, ] Its primary mechanism involves binding to receptors and initiating a signaling cascade rather than catalyzing chemical reactions.

ANone: While the provided research doesn't explicitly mention computational studies, molecular modeling techniques can be valuable for understanding drug-receptor interactions. Such studies could further elucidate the binding mode of this compound and guide the development of novel β2-adrenergic receptor agonists.

A: The presence of the isoxazole ring, the bromo substituent on the isoxazole ring, and the tert-butylaminoethanol moiety are crucial for this compound's activity and selectivity. [, ] Modifications to these structural features can significantly impact its binding affinity and selectivity profile. []

A: Replacing the catechol moiety found in many β-adrenergic compounds with an isoxazole ring led to the development of this compound. [] This modification contributes to its unique pharmacological profile, including its potency and selectivity for β2-adrenergic receptors. []

A: Studies investigating delta 2-isoxazoline derivatives structurally related to this compound revealed that the presence of an electron-releasing group at the 3-position of the isoxazole ring significantly influences binding affinity to β-adrenergic receptors. [] Notably, analogs lacking the bromo substituent exhibited considerably lower activity compared to this compound. []

A: Research indicates that this compound can be formulated as a pressurized aerosol, solution for inhalation, and transdermal patch. [, , ] Further research on its stability in various formulations, including different pH levels, temperatures, and excipients, is essential to ensure optimal drug delivery and therapeutic efficacy.

ANone: The provided research focuses primarily on the pharmacological aspects of this compound. Adherence to SHE regulations is crucial during drug development and manufacturing, and specific guidelines need to be consulted and followed.

A: this compound exhibits rapid absorption after oral administration, reaching peak plasma concentrations within approximately one hour. [] Its distribution and elimination half-life are comparable in both children and adults. []

A: While specific metabolic pathways are not detailed in the provided research, studies indicate that this compound is primarily excreted in the urine. [] Further research is needed to fully elucidate its metabolic profile and identify potential metabolites.

A: Studies have shown that the bronchodilatory effects of this compound can last for up to 4 hours following a single dose. [, , ] This prolonged duration of action makes it a suitable option for managing chronic obstructive airway diseases.

A: Researchers have employed various animal models, including canine models, to investigate the effects of this compound on bronchial smooth muscle and diaphragmatic function. [, , ] These studies have provided valuable insights into its mechanism of action and potential therapeutic benefits.

A: Numerous clinical trials have been conducted to evaluate the efficacy and safety of this compound in patients with asthma and chronic obstructive pulmonary disease (COPD). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] These trials have investigated various aspects, including its bronchodilatory effects, duration of action, impact on exercise tolerance, and potential side effects.

A: Clinical trials comparing this compound with other β2-agonists like salbutamol and terbutaline have shown comparable bronchodilatory effects. [, , , , ] Notably, some studies suggest that this compound may offer a faster onset of action and a longer duration of bronchodilation compared to certain other β2-agonists. [, , ]

A: Both oral and inhaled this compound have demonstrated efficacy in preventing exercise-induced bronchoconstriction in clinical trials. [, , ] These findings suggest its potential utility in managing individuals with exercise-induced asthma.

A: Clinical trials in COPD patients have shown that this compound improves respiratory muscle endurance and does not negatively impact gas exchange. [, , , ] These findings suggest potential benefits in managing respiratory symptoms and improving exercise capacity in COPD.

A: While this compound generally exhibits a favorable safety and efficacy profile, long-term use of high-dose β2-agonists, in general, has been associated with potential tolerance and a decline in asthma control. [, ] Further research is needed to fully elucidate the long-term effects of this compound and determine if resistance mechanisms may develop.

A: Studies investigating the metabolic effects of long-term oral this compound treatment found no clinically significant changes in plasma glucose, cholesterol, triglycerides, or free fatty acids. [] This suggests that long-term this compound use may not pose significant metabolic risks.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide;(Z)-but-2-enedioic acid](/img/structure/B1667871.png)